Dotriacontanoic acid

Catalog No.
S570614
CAS No.
3625-52-3
M.F
C32H64O2
M. Wt
480.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dotriacontanoic acid

CAS Number

3625-52-3

Product Name

Dotriacontanoic acid

IUPAC Name

dotriacontanoic acid

Molecular Formula

C32H64O2

Molecular Weight

480.8 g/mol

InChI

InChI=1S/C32H64O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32(33)34/h2-31H2,1H3,(H,33,34)

InChI Key

ICAIHSUWWZJGHD-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O

Synonyms

dotriacontanoic acid, lacceric acid

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O

Dotriacontanoic acid, also known as lacceroic acid, is a saturated fatty acid with the molecular formula C32H64O2C_{32}H_{64}O_{2} and a molecular mass of approximately 480.85 g/mol. It is characterized by a long hydrocarbon chain consisting of thirty-two carbon atoms, making it part of the very long-chain fatty acids category. The compound is typically found in a solid state at room temperature, with a melting point ranging from 95 to 96 °C . Dotriacontanoic acid can be derived from natural sources, including stick lac wax, and is recognized for its potential applications in various fields.

Typical of fatty acids. Key reactions include:

  • Esterification: It can react with alcohols in the presence of acid catalysts to form esters. For example, it can react with ethanol to produce ethyl lacceroate.
  • Saponification: This process involves the hydrolysis of dotriacontanoic acid esters to produce glycerol and fatty acids.
  • Oxidation: The oxidation of dotriacontanoic acid can yield various products depending on the conditions and reagents used.

Research indicates that dotriacontanoic acid exhibits various biological activities. It has been isolated from plants such as Sambucus wightiana, where its bioactivities have been characterized. Studies suggest potential anti-inflammatory and antimicrobial properties, although further research is needed to fully elucidate its mechanisms and therapeutic applications .

Dotriacontanoic acid can be synthesized through several methods:

  • Natural Extraction: It can be extracted from natural sources like stick lac wax.
  • Chemical Synthesis: The compound can be synthesized through the oxidation of 1-dotriacontanol (also known as lacceryl alcohol) or via saponification of lacceryl lacceroate .
  • Esterification Reactions: Dotriacontanoic acid can also be produced through esterification reactions involving long-chain alcohols.

Dotriacontanoic acid finds applications in various fields:

  • Cosmetics: Due to its emollient properties, it is used in cosmetic formulations.
  • Food Industry: It may serve as an additive or emulsifier in food products.
  • Pharmaceuticals: Its potential bioactive properties make it a candidate for drug formulation and development.
  • Biomaterials: Research into its use in biodegradable materials and coatings is ongoing.

Interaction studies involving dotriacontanoic acid focus on its behavior in biological systems and its interactions with other compounds. For instance, studies may explore how it interacts with cell membranes or other fatty acids, influencing biological pathways or therapeutic efficacy. Its role as a Bronsted acid suggests potential interactions with bases in biochemical environments .

Dotriacontanoic acid shares similarities with other long-chain fatty acids but possesses unique characteristics due to its specific chain length and functional groups. Here are some similar compounds for comparison:

Compound NameMolecular FormulaNotable Characteristics
Hexacosanoic AcidC26H52O2C_{26}H_{52}O_{2}Shorter carbon chain; less hydrophobic than dotriacontanoic acid
Tetracosanoic AcidC24H48O2C_{24}H_{48}O_{2}Also saturated; used in similar applications but shorter chain
Triacontanoic AcidC30H60O2C_{30}H_{60}O_{2}Similar structure but two fewer carbon atoms than dotriacontanoic acid

Uniqueness of Dotriacontanoic Acid

What sets dotriacontanoic acid apart is its unique thirty-two carbon structure, which contributes to its distinct physical properties and potential applications in industrial and biomedical fields. Its longer chain length may enhance its function as an emulsifier or stabilizer compared to shorter-chain fatty acids.

Molecular Architecture and Isomeric Forms

Dotriacontanoic acid, systematically known as dotriacontanoic acid and commonly referred to as lacceroic acid, represents a saturated very-long-chain fatty acid with the molecular formula C32H64O2 [1]. The compound exhibits a straight-chain aliphatic structure consisting of thirty-two carbon atoms arranged in a linear configuration, with a carboxylic acid functional group positioned at the terminal carbon [1] [2]. The molecular weight of dotriacontanoic acid is precisely 480.85 grams per mole, as determined through high-resolution mass spectrometry analysis [3] [6].

The structural architecture of dotriacontanoic acid follows the characteristic pattern of saturated fatty acids, featuring a hydrophobic hydrocarbon chain terminating in a hydrophilic carboxyl group [1] [5]. The International Union of Pure and Applied Chemistry name for this compound is dotriacontanoic acid, reflecting its thirty-two carbon chain length [1]. The Chemical Abstracts Service registry number 3625-52-3 uniquely identifies this compound in chemical databases [1] [3].

Regarding isomeric forms, dotriacontanoic acid exists primarily as a single constitutional isomer due to its saturated nature and straight-chain architecture [1] [2]. The absence of double bonds or branching points eliminates the possibility of geometric or structural isomerism commonly observed in unsaturated fatty acid systems [14]. The compound maintains a consistent linear molecular geometry throughout its carbon chain, with each carbon atom exhibiting tetrahedral coordination [1].

The Simplified Molecular Input Line Entry System representation of dotriacontanoic acid is CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O, which clearly depicts the linear arrangement of thirty-one methylene groups followed by the terminal carboxylic acid functionality [1] [5]. The International Chemical Identifier key ICAIHSUWWZJGHD-UHFFFAOYSA-N provides a unique digital fingerprint for computational identification of this specific molecular structure [1] [6].

Crystallographic and Spectroscopic Data

Comprehensive spectroscopic analysis of dotriacontanoic acid reveals characteristic absorption patterns that confirm its structural identity and purity [10] [28] [29]. Nuclear magnetic resonance spectroscopy data provides detailed information about the molecular environment of individual atoms within the fatty acid structure [10] [28].

Proton nuclear magnetic resonance analysis demonstrates distinct chemical shift patterns characteristic of long-chain fatty acids [10]. The methylene protons adjacent to the carboxyl group appear as a triplet at 2.50 parts per million, representing the alpha-hydrogen atoms [10]. The beta-methylene protons exhibit a multiplet pattern at 1.78 parts per million [10]. The bulk methylene protons throughout the aliphatic chain produce a characteristic singlet resonance between 1.25 and 1.30 parts per million, integrating for forty-eight hydrogen atoms [10]. The terminal methyl group generates a multiplet at 0.83 parts per million, corresponding to three hydrogen atoms [10].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon resonating at 175.9 parts per million, confirming the presence of the carboxylic acid functionality [10]. The alpha-carbon adjacent to the carboxyl group appears at 34.7 parts per million [10]. The methylene carbons throughout the aliphatic chain exhibit chemical shifts between 29.4 and 29.8 parts per million [10]. The terminal methyl carbon resonates at 14.1 parts per million [10].

Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 480.9, corresponding to the molecular weight of dotriacontanoic acid [29]. High-resolution mass spectrometry provides an exact mass determination of 480.49063 atomic mass units [6]. The fragmentation pattern in electron ionization mass spectrometry follows typical fatty acid fragmentation pathways, with characteristic losses of carboxyl groups and sequential methylene units [29].

Physical property measurements indicate that dotriacontanoic acid exhibits a melting point of 88.1 degrees Celsius or 361.2 Kelvin [3]. The compound demonstrates a boiling point of 451.4 degrees Celsius at standard atmospheric pressure [8]. The density of dotriacontanoic acid measures 0.872 grams per cubic centimeter at standard conditions [8]. The refractive index value of 1.463 reflects the optical properties of this long-chain fatty acid [8].

PropertyValueReference
Molecular FormulaC32H64O2 [1]
Molecular Weight480.85 g/mol [3]
Melting Point88.1°C (361.2 K) [3]
Boiling Point451.4°C at 760 mmHg [8]
Density0.872 g/cm³ [8]
Refractive Index1.463 [8]
Flash Point201°C [8]
Vapor Pressure6.16E-09 mmHg at 25°C [8]

Comparative Analysis with Very-Long-Chain Fatty Acids

Dotriacontanoic acid belongs to the classification of very-long-chain fatty acids, defined as fatty acids containing twenty-two or more carbon atoms [13] [14]. Within this category, dotriacontanoic acid represents one of the longer-chain members, positioning it among the ultra-long-chain fatty acids that play specialized roles in biological systems [13] [15].

Comparative analysis with other very-long-chain fatty acids reveals distinct patterns in physical and chemical properties that correlate with chain length [14] [17]. Arachidic acid, containing twenty carbon atoms, exhibits a molecular weight of 312.5 grams per mole, significantly lower than dotriacontanoic acid [14]. Behenic acid, with twenty-two carbons, demonstrates a molecular weight of 340.6 grams per mole [14]. Lignoceric acid, featuring twenty-four carbons, possesses a molecular weight of 368.6 grams per mole [14].

The progression continues with cerotic acid at twenty-six carbons and 396.7 grams per mole, montanic acid at twenty-eight carbons and 424.7 grams per mole, and melissic acid at thirty carbons and 452.8 grams per mole [14]. Dotriacontanoic acid, with its thirty-two carbon chain and molecular weight of 480.9 grams per mole, represents a significant extension of this homologous series [1] [14].

Melting point trends among very-long-chain fatty acids demonstrate a direct correlation with chain length, reflecting increased van der Waals interactions in longer molecular chains [17] [24]. The saturated nature of these fatty acids allows for optimal packing in crystalline structures, resulting in elevated melting temperatures compared to their unsaturated counterparts [17]. Dotriacontanoic acid exhibits melting characteristics consistent with this trend, demonstrating the highest melting point among commonly studied very-long-chain fatty acids [3].

Biosynthetic pathways for very-long-chain fatty acids involve sequential elongation processes catalyzed by fatty acid elongase complexes [13] [43]. These enzymatic systems add two-carbon units derived from malonyl-coenzyme A to growing fatty acid chains [13]. The production of dotriacontanoic acid requires multiple elongation cycles beyond the typical eighteen-carbon fatty acids produced by standard fatty acid synthesis [13] [41].

Fatty AcidCarbon ChainMolecular Weight (g/mol)ClassificationTypical Sources
Arachidic AcidC20:0312.5Very-Long-Chain Fatty AcidPeanut oil
Behenic AcidC22:0340.6Very-Long-Chain Fatty AcidRapeseed oil
Lignoceric AcidC24:0368.6Very-Long-Chain Fatty AcidPeanut oil
Cerotic AcidC26:0396.7Very-Long-Chain Fatty AcidBeeswax
Montanic AcidC28:0424.7Very-Long-Chain Fatty AcidPlant waxes
Melissic AcidC30:0452.8Very-Long-Chain Fatty AcidBeeswax
Dotriacontanoic AcidC32:0480.9Very-Long-Chain Fatty AcidLac wax
Ghedoic AcidC34:0508.9Very-Long-Chain Fatty AcidPlant waxes

Functional roles of very-long-chain fatty acids in biological systems include structural components of membrane lipids, particularly sphingolipids and phospholipids [13] [15]. These fatty acids contribute to membrane stability and barrier function in specialized tissues [13] [17]. Dotriacontanoic acid specifically serves as a component of plant cuticular waxes, providing protection against water loss and environmental stresses [2] [41].

The biosynthesis of dotriacontanoic acid (C32:0) represents one of the most sophisticated examples of very long-chain fatty acid production in biological systems, primarily orchestrated by the elongation of very long-chain fatty acids (ELOVL) protein family [1] [2]. These membrane-bound enzymes, localized to the endoplasmic reticulum, catalyze the rate-limiting condensation step in the fatty acid elongation cycle that extends shorter fatty acid precursors to the thirty-two carbon chain length characteristic of dotriacontanoic acid [3] [4].

The ELOVL protein family comprises seven distinct isoforms (ELOVL1-7) in mammals, each exhibiting specific substrate preferences and tissue distribution patterns that collectively enable the production of diverse very long-chain fatty acids [5]. For dotriacontanoic acid biosynthesis, ELOVL7 plays a particularly crucial role due to its capacity to elongate saturated fatty acids to chain lengths exceeding thirty carbons [3] [6]. This enzyme exhibits optimal activity with very long-chain substrates and demonstrates the structural characteristics necessary for accommodating the extended carbon chains required for dotriacontanoic acid formation [7] [6].

The elongation mechanism operates through a four-step cyclic process that parallels the reactions of fatty acid synthesis but occurs in the endoplasmic reticulum rather than the cytoplasm [2] [4]. The first step involves the condensation of a fatty acyl-coenzyme A substrate with malonyl-coenzyme A, catalyzed by the ELOVL condensing enzyme, resulting in the formation of a three-keto-acyl-coenzyme A intermediate that is two carbons longer than the original substrate [4] [6]. This condensation reaction proceeds through a ping-pong mechanism involving the formation of an acyl-imidazole intermediate with a conserved histidine residue in the active site [6] [8].

Following condensation, the three-keto group undergoes reduction by a ketoacyl-coenzyme A reductase using NADPH as the electron donor, producing a three-hydroxyacyl-coenzyme A intermediate [2] [4]. The third step involves dehydration catalyzed by a three-hydroxyacyl-coenzyme A dehydratase, forming a trans-two-three-enoyl-coenzyme A [4]. Finally, the double bond is reduced by an enoyl-coenzyme A reductase, again utilizing NADPH, to yield a saturated acyl-coenzyme A product extended by two carbon atoms [4].

The substrate specificity of ELOVL enzymes for dotriacontanoic acid biosynthesis depends on their ability to accommodate increasingly longer fatty acid chains within their active sites [1] [3]. ELOVL7, with its extended binding tunnel of approximately thirty-five angstroms, can effectively process the long-chain intermediates required for dotriacontanoic acid formation [6] [8]. The enzyme exhibits a preference for saturated and monounsaturated fatty acids, making it ideally suited for the stepwise elongation process that transforms shorter fatty acids into the thirty-two carbon dotriacontanoic acid [3] [6].

Tissue-specific expression patterns of ELOVL enzymes contribute to the differential production of dotriacontanoic acid across various cell types and organs [1] [3]. ELOVL7 shows particularly high expression in pancreas, kidney, and prostate tissues, correlating with the metabolic demands for very long-chain fatty acids in these organs [3]. The coordinated expression of multiple ELOVL isoforms enables cells to fine-tune their fatty acid profiles according to specific physiological requirements [2] [5].

Oxidation and Reduction Pathways

The metabolic fate of dotriacontanoic acid involves several distinct oxidation and reduction pathways that regulate its cellular concentration and conversion to other bioactive lipid species [9] [10]. Beta-oxidation represents the primary catabolic pathway for dotriacontanoic acid breakdown, occurring predominantly in peroxisomes due to the very long-chain nature of this fatty acid [10] [11]. The peroxisomal beta-oxidation system contains specialized enzymes capable of handling fatty acids with chain lengths exceeding twenty-four carbons, including the very long-chain acyl-coenzyme A oxidase, multifunctional protein, and three-ketoacyl-coenzyme A thiolase [12] [10].

The initial step of dotriacontanoic acid oxidation requires activation to its coenzyme A derivative by very long-chain acyl-coenzyme A synthetases [10] [11]. This activation step is essential for subsequent oxidative metabolism and represents a key regulatory point in fatty acid catabolism [10]. The resulting dotriacontanoyl-coenzyme A then undergoes the classic beta-oxidation spiral, with each cycle removing two carbon units as acetyl-coenzyme A while progressively shortening the fatty acid chain [10] [11].

Peroxisomal beta-oxidation of dotriacontanoic acid differs from mitochondrial fatty acid oxidation in several important aspects [10] [11]. The initial oxidation step in peroxisomes produces hydrogen peroxide rather than FADH2, requiring catalase for detoxification [10]. Additionally, the peroxisomal system can handle the very long-chain substrates that are too large for mitochondrial uptake [11]. The acetyl-coenzyme A units generated from dotriacontanoic acid oxidation can be exported from peroxisomes and utilized in various biosynthetic pathways or further oxidized in mitochondria [10].

Omega-oxidation represents an alternative oxidative pathway for dotriacontanoic acid, primarily occurring in the endoplasmic reticulum through the action of cytochrome P450 enzymes [10]. This pathway involves hydroxylation of the terminal methyl group, converting dotriacontanoic acid to the corresponding omega-hydroxy fatty acid [13]. Subsequent oxidation of the hydroxyl group yields the dicarboxylic acid derivative, which can undergo beta-oxidation from both ends of the molecule [10]. Although omega-oxidation typically represents a minor pathway for fatty acid metabolism, it becomes increasingly important when beta-oxidation capacity is exceeded or impaired [10].

The reduction pathways relevant to dotriacontanoic acid metabolism primarily involve the synthetic processes that regenerate this fatty acid from its metabolic intermediates [2] [4]. The ketoacyl-coenzyme A reductase and enoyl-coenzyme A reductase enzymes of the fatty acid elongation machinery utilize NADPH to reduce oxidized intermediates during the biosynthetic process [4] [14]. These reductases exhibit specific kinetic properties that influence the overall rate and efficiency of dotriacontanoic acid production [14] [15].

NADPH availability represents a critical limiting factor for both the synthesis and regulation of dotriacontanoic acid through its role in the reduction reactions of fatty acid elongation [2] [4]. The cellular NADPH pool is maintained through the pentose phosphate pathway, malic enzyme, and isocitrate dehydrogenase, creating a metabolic link between carbohydrate metabolism and fatty acid synthesis [16]. During periods of high energy demand or oxidative stress, competition for NADPH between fatty acid synthesis and antioxidant systems can significantly impact dotriacontanoic acid production [16].

The regulation of oxidation and reduction pathways for dotriacontanoic acid involves complex interactions between enzymatic activities and substrate availability [12] [14]. Fatty acid oxidation is stimulated during fasting conditions through hormonal activation of lipolysis and upregulation of oxidative enzymes [10] [16]. Conversely, the fed state promotes fatty acid synthesis through insulin-mediated activation of lipogenic enzymes and increased NADPH generation [16] [17]. This metabolic switching ensures appropriate dotriacontanoic acid levels according to cellular energy status and physiological demands [16].

Saponification and Esterification Reactions

Dotriacontanoic acid participates in various saponification and esterification reactions that are fundamental to its biological function and industrial applications [18] [19] [20]. The saponification of naturally occurring esters represents the primary method for isolating dotriacontanoic acid from biological sources, particularly from stick lac wax where it exists as lacceryl lacceroate [18] [21]. This process involves the hydrolysis of ester bonds under alkaline conditions, typically using sodium hydroxide or potassium hydroxide, to yield the free fatty acid along with glycerol and the corresponding salt [18] [21].

The mechanism of saponification proceeds through nucleophilic attack of the hydroxide ion on the carbonyl carbon of the ester bond, forming a tetrahedral intermediate that subsequently collapses to release the alcohol component and form a carboxylate salt [20]. The reaction is thermodynamically favorable and proceeds to completion under appropriate conditions, making it an efficient method for dotriacontanoic acid recovery [20]. The resulting sodium or potassium dotriacontanoate can be acidified to regenerate the free fatty acid for further purification and characterization [18].

Fischer esterification represents the most common method for converting dotriacontanoic acid into its ester derivatives for analytical and research purposes [22] [20] [23]. This acid-catalyzed reaction involves the condensation of dotriacontanoic acid with alcohols to form esters and water [22] [20]. The reaction is reversible and reaches equilibrium, requiring excess alcohol or water removal to drive the reaction toward ester formation [20] [23]. Common esters include methyl dotriacontanoate and ethyl dotriacontanoate, which serve as analytical standards and research compounds [19] [24].

The mechanism of Fischer esterification follows a six-step process involving protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer reactions, and elimination of water [20] [23]. The reaction is catalyzed by acids such as sulfuric acid, tosic acid, or hydrochloric acid, which activate the carbonyl carbon toward nucleophilic attack and facilitate the departure of water as a leaving group [20] [23]. The stereochemistry of the reaction ensures that the ester bond forms at the carboxyl carbon while preserving the integrity of the long hydrocarbon chain [20].

Enzymatic esterification represents a biologically relevant pathway for dotriacontanoic acid metabolism, particularly in the formation of complex lipids such as triacylglycerols, phospholipids, and sphingolipids [26]. Acyl-coenzyme A synthetases catalyze the activation of dotriacontanoic acid to its coenzyme A derivative, which serves as the activated form for subsequent esterification reactions . This activation step requires ATP and proceeds through an acyl-adenylate intermediate, demonstrating the energy cost associated with fatty acid activation .

The formation of ceramides represents a particularly important esterification pathway for dotriacontanoic acid, involving the condensation of dotriacontanoyl-coenzyme A with sphingosine bases [2]. Ceramide synthases catalyze this reaction, producing N-dotriacontanoyl sphingosine derivatives that serve as precursors for complex sphingolipids [2]. These very long-chain ceramides play crucial roles in membrane structure and cellular signaling, particularly in tissues such as skin and nervous system where barrier function is critical [2].

Transesterification reactions enable the modification of existing dotriacontanoic acid esters to produce alternative ester derivatives [20]. This process involves the exchange of the alcohol component of an ester with a different alcohol, catalyzed by either acid or base catalysts [20]. Transesterification is particularly useful for preparing specific ester derivatives for research applications or for modifying the physical properties of dotriacontanoic acid-containing lipids [20].

The kinetics of esterification and saponification reactions involving dotriacontanoic acid are influenced by the long hydrocarbon chain, which affects both the solubility and the steric accessibility of the carboxyl group [27] [20]. The hydrophobic nature of the molecule requires appropriate solvent systems or reaction conditions to ensure adequate mixing and reaction rates [27]. Temperature control is particularly important, as elevated temperatures can accelerate the reaction while potentially causing degradation of the fatty acid chain [27] [20].

XLogP3

15

UNII

PB0234915O

Other CAS

3625-52-3

Wikipedia

Lacceroic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Straight chain fatty acids [FA0101]

Dates

Last modified: 08-15-2023

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